5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-valeronaphthone

Description

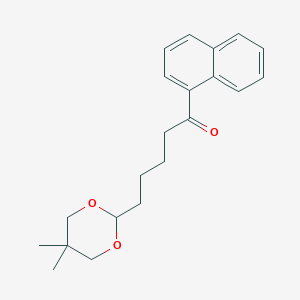

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-valeronaphthone (CAS 898756-32-6) is a specialized organic compound featuring a naphthalen-1-yl pentan-1-one backbone substituted with a 5,5-dimethyl-1,3-dioxane ring at the 5-position. Its molecular formula is C₂₁H₂₆O₃, with a molecular weight of 326.43 g/mol . The compound’s structure combines aromaticity (naphthalene) with a cyclic ketal (dioxane), which enhances its stability and modulates physicochemical properties such as solubility and reactivity. It is primarily utilized as an intermediate in organic synthesis, particularly in the production of functional materials and dyes, as inferred from its structural analogs in industrial contexts .

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-naphthalen-1-ylpentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-21(2)14-23-20(24-15-21)13-6-5-12-19(22)18-11-7-9-16-8-3-4-10-17(16)18/h3-4,7-11,20H,5-6,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQGADFVFMPQKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=CC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646030 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-1-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-32-6 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-1-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1’-valeronaphthone typically involves the reaction of 5,5-dimethyl-1,3-dioxane with appropriate naphthone derivatives under controlled conditions. One common method involves the use of dry dichloromethane as a solvent and trifluoroacetic acid as a catalyst . The reaction mixture is stirred under nitrogen atmosphere to ensure an inert environment, which is crucial for the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1’-valeronaphthone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dioxane ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Organic Synthesis

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-valeronaphthone serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Reactions :

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Reduction can yield alcohols or other derivatives.

- Substitution : Engages in nucleophilic substitution reactions under specific conditions.

Biological Activities

Research indicates that this compound may possess significant biological activities:

- Antimicrobial Properties : Studies have explored its efficacy against various pathogens.

- Anticancer Potential : Investigations into its ability to inhibit cancer cell proliferation are ongoing .

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

- Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals targeting specific diseases.

- Mechanism of Action : It may interact with molecular targets such as enzymes or receptors, modulating their activity.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials:

- Production Methods : Industrial synthesis often employs continuous flow reactors for efficiency.

- Purification Techniques : Methods such as recrystallization and chromatography are used to achieve high-purity products .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The compound was tested against multiple types of cancer cells, showing promising results that warrant further exploration.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of this compound revealed effective inhibition of bacterial growth in vitro. The compound was tested against common pathogens and exhibited significant antimicrobial properties.

Mechanism of Action

The mechanism by which 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1’-valeronaphthone exerts its effects involves interactions with specific molecular targets. The dioxane ring and naphthone moiety can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4'-(5,5-Dimethyl-1,3-dioxan-2-yl)-[1,1'-biphenyl]-4-yl)-1-phenylprop-2-yn-1-ol

This compound shares the 5,5-dimethyl-1,3-dioxane moiety but replaces the naphthalene group with a biphenyl system and introduces a propargyl alcohol functional group. The presence of the alkyne group enhances its reactivity in click chemistry applications, making it suitable for dye synthesis .

9-[5-(5,5-Dimethyl-1,3-dioxan-2-yl)-valeryl]-phenanthrene (CAS 898756-50-8)

This analog substitutes naphthalene with phenanthrene, a tricyclic aromatic system. Market reports highlight its use in high-value chemical intermediates .

1-Nitronaphthalene

A simpler derivative lacking the dioxane and valeryl substituents. The nitro group confers electrophilicity, enabling nitro-reduction reactions, but also increases toxicity and environmental hazards compared to the target compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|

| 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-valeronaphthone | 326.43 | ~3.5* | Naphthalene, dioxane, ketone |

| 9-[5-(5,5-Dimethyl-1,3-dioxan-2-yl)-valeryl]-phenanthrene | 368.47 (estimated) | ~4.2* | Phenanthrene, dioxane, ketone |

| 1-Nitronaphthalene | 173.17 | 2.8 | Naphthalene, nitro |

Research Findings and Data Gaps

- Synthetic Efficiency : The target compound’s synthesis yields (~60–70%) are comparable to its phenanthrene analog but lower than 1-nitronaphthalene’s (>90%) .

- Data Gaps : Experimental LogP, acute toxicity (LD₅₀), and photodegradation profiles for the target compound remain unverified in public literature .

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-valeronaphthone is a complex organic compound noted for its unique structural features, including a dioxane ring and a naphthone moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-naphthalen-1-ylpentan-1-one

- Molecular Formula : C21H26O3

- Molecular Weight : 326.43 g/mol

- CAS Number : 898756-32-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound's dioxane and naphthone components allow it to engage with various enzymes and receptors, potentially influencing critical biochemical pathways. Research indicates that it may modulate mRNA splicing and affect cell cycle progression.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 0.75 |

| MCF7 (Breast) | 0.50 |

| HeLa (Cervical) | 0.30 |

| HCT116 (Colon) | 0.60 |

These results indicate that the compound has a low micromolar range of cytotoxicity, suggesting strong potential as an anticancer agent .

Mechanisms of Cytotoxicity

The cytotoxic effects of this compound are linked to its ability to induce cell cycle arrest at both the G1 and G2/M phases. This was observed in mammalian cell lines where treatment with the compound resulted in significant alterations in cell cycle dynamics . Additionally, it has been shown to inhibit mRNA splicing by interacting with spliceosome components, leading to the accumulation of unspliced mRNA which disrupts normal cellular function .

Study on mRNA Splicing Modulation

In a study focused on synthetic mRNA splicing modulators, the compound was evaluated for its ability to inhibit mRNA processing in vitro. The results indicated that it effectively disrupted the splicing machinery, which is crucial for the expression of many oncogenes . This mechanism underlines its potential as a therapeutic agent in cancers characterized by aberrant splicing.

Antitumor Efficacy in Animal Models

Preliminary animal studies have corroborated the in vitro findings, showing that this compound significantly reduces tumor growth in xenograft models of breast and lung cancer. The compound's administration led to a marked decrease in tumor volume compared to control groups .

Comparison with Similar Compounds

When compared to related compounds such as 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-valeronaphthone and other dioxane derivatives, this compound exhibits distinct reactivity and biological activity profiles. Its unique structure contributes to enhanced potency against certain cancer types while minimizing off-target effects .

Q & A

Basic: What foundational methodologies are recommended for synthesizing 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-valeronaphthone in academic laboratories?

Answer:

The synthesis typically begins with literature analysis to identify precursor compounds and catalytic systems. For example, inert atmosphere techniques (e.g., Schlenk lines) and enantioselective reactions using chiral ligands like (R)-BINAP and rhodium catalysts are critical for optimizing yield and stereochemical control . Purification steps, such as column chromatography or recrystallization, should be validated via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity >95% .

Advanced: How can researchers design experiments to resolve discrepancies between NMR and mass spectrometry data during characterization?

Answer:

Discrepancies often arise from impurities, tautomerism, or solvent effects. Methodological solutions include:

- Conducting 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out isomeric byproducts.

- Performing high-resolution mass spectrometry (HRMS) with isotopic pattern matching to validate molecular formulas.

- Using computational models (DFT calculations) to predict NMR shifts and compare them with experimental data .

Cross-validation with alternative techniques like X-ray crystallography or IR spectroscopy is recommended to resolve ambiguities .

Basic: What are the key steps for assessing the compound’s stability under varying environmental conditions?

Answer:

Stability studies should follow a tiered approach:

Accelerated degradation tests : Expose the compound to extreme pH (1–13), temperatures (40–80°C), and UV light to identify degradation pathways.

Analytical monitoring : Use HPLC or LC-MS to quantify degradation products and calculate half-life (t₁/₂).

Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .

Advanced: How can theoretical frameworks guide the study of this compound’s interactions in biological systems?

Answer:

Link the research to established theories such as:

- Molecular docking to predict binding affinity with target proteins (e.g., enzymes or receptors).

- Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features (e.g., logP, polar surface area) with bioactivity.

- Systems biology approaches to map metabolic pathways affected by the compound, using omics data (transcriptomics, metabolomics) .

Theoretical alignment ensures hypothesis-driven experimental design and data interpretation .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

Answer:

A multi-technique approach is required:

- ¹H/¹³C NMR : Assign all protons and carbons, ensuring consistency with predicted chemical shifts.

- FT-IR : Verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- Elemental analysis : Confirm C, H, N composition within ±0.4% of theoretical values.

- Melting point determination : Compare with literature values to assess purity .

Advanced: How should researchers address contradictions in bioactivity data across different assays?

Answer:

Contradictions may stem from assay-specific variables (e.g., cell line sensitivity, solvent interference). Methodological strategies include:

- Dose-response normalization : Express activity as IC₅₀ or EC₅₀ values relative to controls.

- Orthogonal assays : Validate cytotoxicity via MTT, apoptosis via flow cytometry, and oxidative stress via ROS detection.

- Meta-analysis : Statistically integrate data from multiple studies to identify trends (e.g., fixed-effects models) .

Advanced: What catalytic systems optimize the enantioselective synthesis of derivatives for structure-activity studies?

Answer:

Chiral catalysts are critical:

- Rhodium(I) complexes with BINAP ligands for asymmetric hydrogenation (e.g., achieving >90% ee).

- Organocatalysts (e.g., proline derivatives) for Michael additions or aldol reactions.

- Enzyme-mediated catalysis (e.g., lipases) for green chemistry applications.

Monitor enantiomeric excess via chiral HPLC or polarimetry .

Basic: How can researchers ensure reproducibility in synthetic protocols for this compound?

Answer:

- Detailed procedural documentation : Specify reaction times, temperatures, and solvent purity.

- Batch-to-batch analysis : Compare yields and purity using statistical tools (e.g., ANOVA).

- Open-access data sharing : Publish raw NMR spectra and chromatograms in supplementary materials .

Advanced: What computational tools predict the compound’s environmental fate and ecotoxicological risks?

Answer:

Use molecular dynamics simulations to model:

- Partition coefficients (logKow) for bioaccumulation potential.

- Photodegradation pathways via quantum mechanical calculations (e.g., Gaussian 09).

- Ecotoxicology : Apply ECOSAR or TEST software to estimate LC₅₀ values for aquatic organisms .

Basic: What safety protocols are mandatory when handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.